molecular formula C17H20N4O3S B2971476 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 912906-80-0

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Cat. No.: B2971476
CAS No.: 912906-80-0
M. Wt: 360.43
InChI Key: FLKTWCIFWXRZCX-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an azepane sulfonyl group and a pyrazine moiety

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It can be used as a tool compound in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound may be explored for its potential use in the development of novel materials with unique properties, such as polymers or coatings.

    Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyrazine-2-amine under basic conditions.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: This compound features a morpholine ring instead of an azepane ring.

    4-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: This compound features a piperidine ring instead of an azepane ring.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is unique due to the presence of the azepane ring, which may confer different steric and electronic properties compared to similar compounds with different ring systems. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-17(20-16-13-18-9-10-19-16)14-5-7-15(8-6-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKTWCIFWXRZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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